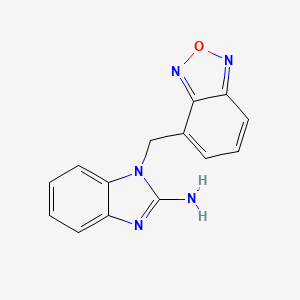![molecular formula C14H12N2O5S B5361214 methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5361214.png)
methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester, a benzodioxole moiety, and an amino carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amination: The benzodioxole derivative is then reacted with an amine to introduce the amino group.
Coupling with Thiophene: The amino-benzodioxole is coupled with a thiophene derivative under conditions that facilitate the formation of the carbonyl-amino linkage.
Esterification: The final step involves the esterification of the thiophene carboxylic acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions typically involve nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are of interest in pharmacology.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the amino carbonyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target, leading to biological effects such as inhibition of enzyme activity or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate
- Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzodioxole moiety and the thiophene ring makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylcarbamoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-19-13(17)12-9(4-5-22-12)16-14(18)15-8-2-3-10-11(6-8)21-7-20-10/h2-6H,7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOGYZSWLDTOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)


![2-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5361160.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5361180.png)

![1-[2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B5361189.png)
![4-methoxy-3-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5361195.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(6-methylpyridin-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5361202.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361205.png)
![5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5361216.png)
